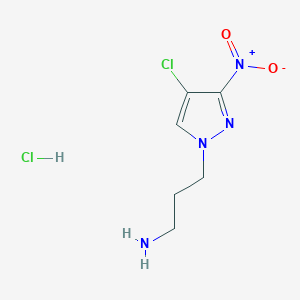
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including cyclocondensation, substitution, and nucleophilic aromatic substitution reactions. For example, the synthesis of 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts demonstrated a comprehensive approach involving nitration, cyclocondensation, and characterization through NMR, IR spectroscopy, and X-ray diffraction, highlighting the importance of precise control over reaction conditions and the selection of reactants to achieve desired products with high purity and yield (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational methods. For instance, studies on various pyrazole compounds have provided insight into their crystalline structures, showcasing the diverse arrangements and bonding patterns that can occur, as well as the role of hydrogen bonding in stabilizing these structures (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and ring-closure reactions. These reactions are pivotal for the functionalization and diversification of pyrazole-based compounds. For example, the copper-catalyzed cascade reactions involving nitro-substituted 1,3-enynes with amines to synthesize tetrasubstituted pyrroles/pyrazoles illustrate the compound's reactivity and potential for creating structurally diverse molecules (Bharathiraja et al., 2015).
Aplicaciones Científicas De Investigación
Structural Diversity and Chemical Synthesis : Research demonstrates the potential of similar compounds in generating a structurally diverse library of compounds through various chemical reactions, such as alkylation and ring closure. These processes can produce a range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine (Roman, 2013).
Biological Activity and Pharmacophore Sites Identification : Studies have shown that derivatives of pyrazole, which are structurally related to the compound , exhibit significant antitumor, antifungal, and antibacterial activities. This suggests potential applications in developing new pharmaceutical agents (Titi et al., 2020).
Green Synthesis and Enzyme Inhibition : Compounds similar to "3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride" have been synthesized using environmentally friendly methods and shown to inhibit enzymes like yeast α-glucosidase, which is important for applications in diabetes research (Chaudhry et al., 2017).
Ligand Synthesis for Coordination Chemistry : The compound and its derivatives are used in the synthesis of flexible ligands for coordination chemistry, which is crucial for developing various catalysts and materials (Potapov et al., 2007).
Energetic Material Development : Similar compounds have been synthesized and evaluated for their potential as heat-resistant energetic materials, demonstrating excellent thermal stabilities and high detonation pressures and velocities (Li et al., 2016).
Amination Studies for Energetic Properties : Research into the amination of nitroazoles, which are structurally related to the compound, shows that different amino substituents can significantly influence the structural and energetic properties of materials, which is relevant for the design of new energetic materials (Zhao et al., 2014).
Mecanismo De Acción
The mechanism of action for “3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride” is not explicitly mentioned in the literature. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propiedades
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2.ClH/c7-5-4-10(3-1-2-8)9-6(5)11(12)13;/h4H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRCMDEPAYOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
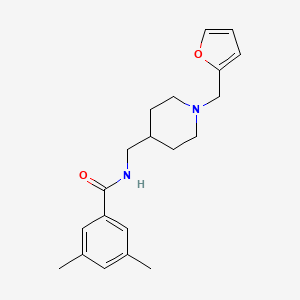
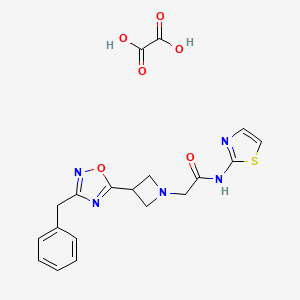
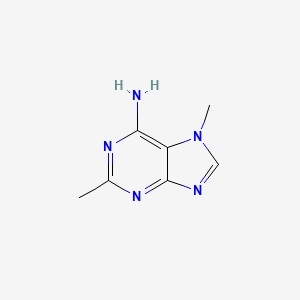
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
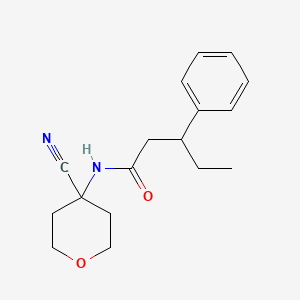
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
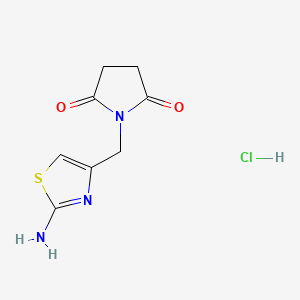
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)
![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)